molecular formula C21H23N3O3S2 B2821731 ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946309-54-2

ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2821731
CAS No.: 946309-54-2
M. Wt: 429.55
InChI Key: FYZKEHNLQCXBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety, a butyramido substituent, and an ethyl ester group. The thieno[2,3-c]pyridine scaffold is a bicyclic heterocycle with sulfur and nitrogen atoms, which confers unique electronic and steric properties. The ethyl ester at position 6 contributes to hydrophobicity and metabolic stability.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-(butanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-3-7-17(25)23-20-18(19-22-14-8-5-6-9-15(14)28-19)13-10-11-24(12-16(13)29-20)21(26)27-4-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKEHNLQCXBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiazole derivatives have been reported to interfere with the synthesis of prostaglandins by inhibiting cox-1 and cox-2 enzymes. Prostaglandins are involved in various physiological processes, including inflammation and pain perception.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good absorption and distribution characteristics

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the bioavailability and efficacy of these compounds may be influenced by the characteristics of the biological environment, such as pH and the presence of other solutes

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thieno[2,3-c]pyridine Derivatives

Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
  • Core Structure: Shared thieno[2,3-c]pyridine backbone.
  • Substituents: Boc-protected amino group at position 2 vs. benzo[d]thiazol-2-yl and butyramido groups in the target compound. Both feature ethyl esters, but at different positions (position 3 vs. 6).
  • Implications :
    • The Boc group in ’s compound may improve solubility compared to the hydrophobic benzo[d]thiazole.
    • The absence of a butyramido chain in suggests reduced hydrogen-bonding capacity relative to the target compound.
  • Safety Data : Classified as a laboratory chemical, but hazards are unspecified .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) ()
  • Core Structure: Tetrahydroimidazo[1,2-a]pyridine (non-sulfur-containing fused ring).
  • Substituents: Two ethyl esters at positions 5 and 6 vs. a single ethyl ester in the target compound. Nitro and cyano groups enhance electrophilicity, unlike the target’s benzo[d]thiazole.
  • Physical Properties : Melting point 215–217°C; characterized by ¹H/¹³C NMR and IR .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) ()
  • Substituents : Phenethyl group at position 3 vs. butyramido in the target.
  • Physical Properties : Melting point 243–245°C; molecular weight 51% purity .
  • Implications :
    • The phenethyl group in 1l increases steric bulk compared to the target’s linear butyramido chain.
    • Dual ester groups may reduce metabolic stability relative to the target’s single ester.

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Core Structure : Thiazolo[3,2-a]pyrimidine (sulfur and nitrogen heterocycle).
  • Substituents : Trimethoxybenzylidene and phenyl groups vs. benzo[d]thiazole in the target.
  • Crystallography: Monoclinic crystal system (P21/n), unit cell volume 2318.1 ų, hydrogen-bonding interactions observed .
  • Implications : The rigid benzylidene substituent may enhance crystallinity compared to the target’s flexible butyramido chain.

Data Table: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Core Structure Key Substituents Spectral Data
Ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Target) C₂₂H₂₂N₃O₃S₂ (est.) 440.55 (est.) N/A Thieno[2,3-c]pyridine Benzo[d]thiazol-2-yl, butyramido, ethyl ester N/A
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () C₁₅H₂₂N₂O₄S 326.41 N/A Thieno[2,3-c]pyridine Boc, amino, ethyl ester Not provided
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) C₂₉H₂₅N₅O₈ (est.) 571.55 (est.) 215–217 Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, benzyl, dual ethyl esters ¹H/¹³C NMR, IR
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₆N₂O₆S 494.55 N/A Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, phenyl, ethyl ester XRD, HRMS

Key Research Findings

  • Core Structure Impact: Thieno[2,3-c]pyridine derivatives (e.g., ) exhibit higher sulfur-mediated electronic effects compared to nitrogen-rich tetrahydroimidazo[1,2-a]pyridines (Evidences 2–3) .
  • Substituent Effects: Bulky aromatic groups (e.g., benzo[d]thiazole) reduce solubility but enhance π-π interactions, whereas polar groups like cyano or nitro improve reactivity .
  • Spectral Characterization : ¹H/¹³C NMR and IR are standard for confirming substituent identity in analogs (e.g., 2d and 1l), but data for the target compound remain undocumented .

Q & A

Q. Methodological Approach :

  • SAR Studies : Synthesize derivatives with systematic substituent variations.
  • In Silico ADMET : Predict pharmacokinetics (e.g., LogP, bioavailability) using tools like SwissADME.
  • In Vivo Validation : Prioritize analogs with balanced solubility and potency (e.g., >50% tumor inhibition in xenograft models).

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Catalyst Optimization : Replace DCC with polymer-supported catalysts to simplify purification.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., esterification).
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions.
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and minimize batch failures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.